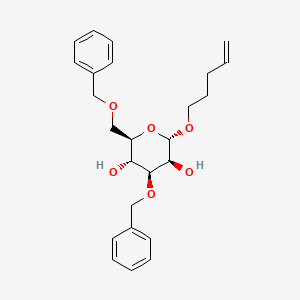
4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside is a biomedical compound that serves as a chemical precursor in the research and development of various drugs targeting specific cellular processes. This compound is particularly significant in the study of diseases related to carbohydrate metabolism and cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. The pentenyl group is introduced through a series of protection and deprotection steps, ensuring the selective functionalization of the mannopyranoside core.
Industrial Production Methods: Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions, ensuring high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pentenyl group.
Substitution: Substitution reactions are common, especially in the modification of the benzyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents like sodium hydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in drug development and biochemical studies.
Scientific Research Applications
4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside is extensively used in scientific research, particularly in:
Chemistry: As a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate metabolism and cell signaling pathways.
Medicine: For the development of drugs targeting specific diseases related to carbohydrate metabolism.
Industry: In the production of high-purity glycosides for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by targeting alpha-D-mannopyranosides, which play a crucial role in carbohydrate metabolism and cell signaling. The molecular targets include enzymes involved in glycosylation processes, and the pathways affected are those related to carbohydrate metabolism and cellular communication.
Comparison with Similar Compounds
- 4-Pentenyl 3,6-di-o-benzyl-beta-d-mannopyranoside
- 4-Pentenyl 3,6-di-o-benzyl-alpha-d-glucopyranoside
- 4-Pentenyl 3,6-di-o-benzyl-beta-d-glucopyranoside
Uniqueness: 4-Pentenyl 3,6-di-o-benzyl-alpha-d-mannopyranoside is unique due to its specific targeting of alpha-D-mannopyranosides, making it particularly valuable in the study of diseases related to carbohydrate metabolism. Its structural features, such as the pentenyl and benzyl groups, provide versatility in chemical modifications and applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2-pent-4-enoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxane-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-2-3-10-15-29-25-23(27)24(30-17-20-13-8-5-9-14-20)22(26)21(31-25)18-28-16-19-11-6-4-7-12-19/h2,4-9,11-14,21-27H,1,3,10,15-18H2/t21-,22-,23+,24+,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCAPJLHLVNTAC-VAFBSOEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
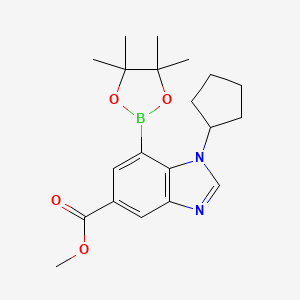

![4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B7955465.png)
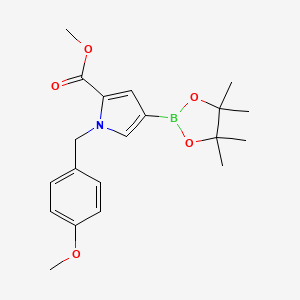
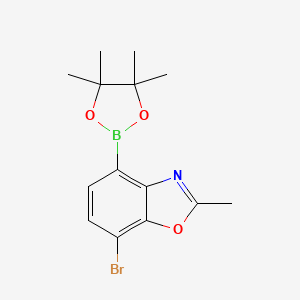
![3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)
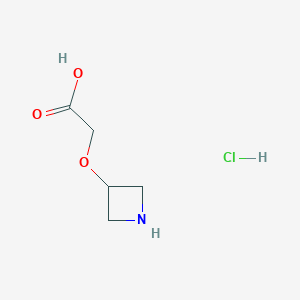
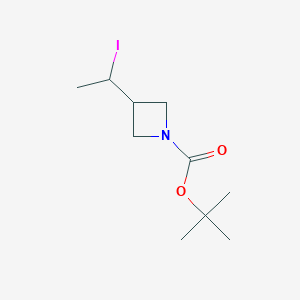
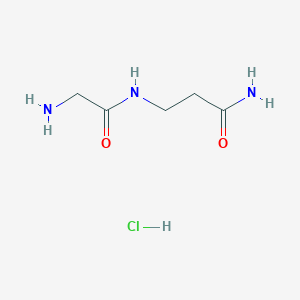
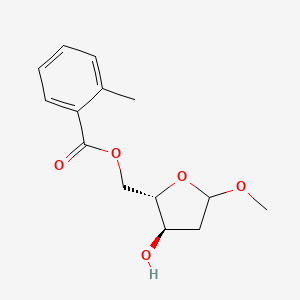
![9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7955528.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B7955543.png)
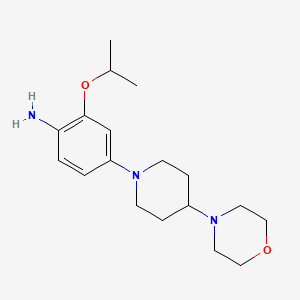
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7955546.png)
